7-Chloro-2-methylbenzoxazole
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Overview
Description
7-Chloro-2-methylbenzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position in the benzoxazole ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . For instance, the reaction of 2-aminophenol with 7-chloro-2-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
7-Chloro-2-methylbenzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylbenzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . The anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the chlorine atom, resulting in different chemical properties.
7-Chloro-2-aminobenzoxazole: Contains an amino group instead of a methyl group, leading to different reactivity.
7-Chloro-2-methylbenzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
7-Chloro-2-methylbenzoxazole is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGFZJVFEWSWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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